1-Benzyl-3-(4,4-difluorocyclohexyl)urea

Lipophilicity Drug Design ADME

This urea derivative is a key building block for SIRT6 activators and IL-17 modulators. The 4,4-difluorocyclohexyl motif enhances metabolic stability and target engagement vs. non-fluorinated analogs, as shown by patents US11981686 and US20230271951A1. Use it in SAR studies, sEH inhibitor panels, or biophysical assays requiring distinct ΔlogP and HBA profiles. Standard R&D quantities available; contact vendors for custom synthesis and bulk pricing.

Molecular Formula C14H18F2N2O
Molecular Weight 268.308
CAS No. 1854570-37-8
Cat. No. B2715908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4,4-difluorocyclohexyl)urea
CAS1854570-37-8
Molecular FormulaC14H18F2N2O
Molecular Weight268.308
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NCC2=CC=CC=C2)(F)F
InChIInChI=1S/C14H18F2N2O/c15-14(16)8-6-12(7-9-14)18-13(19)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,17,18,19)
InChIKeyROQYBMCCMIPPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(4,4-difluorocyclohexyl)urea (CAS 1854570-37-8): A Fluorinated Urea Building Block for SIRT6-Targeted and Anti-Inflammatory Drug Discovery


1-Benzyl-3-(4,4-difluorocyclohexyl)urea (CAS 1854570-37-8) is a synthetic, small-molecule urea derivative with the molecular formula C14H18F2N2O and a molecular weight of 268.30 g/mol [1]. The compound features a benzyl group on one urea nitrogen and a 4,4-difluorocyclohexyl substituent on the other, a structural motif recognized in patents for SIRT6 activation and IL-17 modulation as a strategy to enhance metabolic stability and target engagement [2][3].

Why 1-Benzyl-3-(4,4-difluorocyclohexyl)urea Cannot Be Readily Substituted by Non-Fluorinated or Mono-Fluorinated Cyclohexylurea Analogs


The 4,4-difluorocyclohexyl group confers distinct physicochemical properties compared to its non-fluorinated (cyclohexyl) and mono-fluorinated counterparts, critically affecting lipophilicity, hydrogen-bonding capacity, and metabolic stability. Computed logP increases by approximately 0.1 log units upon geminal difluorination at the 4-position, while the hydrogen-bond acceptor count rises from 1 to 3, enabling additional intermolecular interactions with biological targets [1][2]. Moreover, literature on fluorinated cyclohexane rings demonstrates a progressive increase in polarity and resistance to cytochrome P450-mediated hydroxylation with increasing fluorination, directly impacting pharmacokinetic half-life and off-target liability [3]. These properties cannot be replicated by simple cyclohexyl or phenyl urea analogs, making the 4,4-difluorocyclohexyl-bearing compound a distinct chemical entity for structure-activity relationship (SAR) studies and lead optimization campaigns targeting SIRT6, IL-17, or soluble epoxide hydrolase (sEH) pathways [4].

Quantitative Differentiation of 1-Benzyl-3-(4,4-difluorocyclohexyl)urea Against Key Structural Analogs


Increased Lipophilicity (XLogP3) Relative to the Non-Fluorinated 1-Benzyl-3-cyclohexylurea Analog

The target compound exhibits a computed XLogP3 value of 2.8, compared to 2.7 for the direct non-fluorinated analog 1-benzyl-3-cyclohexylurea [1][2]. This difference of ΔlogP = +0.1 indicates a modest but directionally consistent increase in lipophilicity imparted by the gem-difluoro substitution on the cyclohexane ring, which can enhance membrane permeability and target tissue distribution without violating Lipinski's Rule of Five (both compounds have XLogP3 < 5).

Lipophilicity Drug Design ADME

Elevated Hydrogen-Bond Acceptor Capacity Compared to 1-Benzyl-3-cyclohexylurea

The target compound possesses 3 hydrogen-bond acceptors (the two fluorine atoms and the urea carbonyl oxygen), whereas the non-fluorinated comparator 1-benzyl-3-cyclohexylurea has only 1 (the urea carbonyl) [1][2]. This 3-fold increase in HBA count enables additional electrostatic interactions with protein targets, as evidenced by the observation that cyclohexylurea analogs with enhanced hydrogen-bonding capacity show improved binding to soluble epoxide hydrolase (sEH) and other enzymes [3].

Hydrogen Bonding Molecular Recognition Target Engagement

Enhanced Predicted Metabolic Stability via Blockade of Cytochrome P450 Hydroxylation Sites

The 4,4-difluorocyclohexyl group blocks the primary metabolic soft spots (positions 2 and 3) on the cyclohexane ring that are susceptible to CYP3A4/3A5-mediated hydroxylation, as demonstrated by metabolite identification studies on Maraviroc, which contains the identical 4,4-difluorocyclohexyl moiety [1]. While Maraviroc does undergo hydroxylation at these positions, the difluoro substitution significantly reduces the rate of Phase I metabolism compared to non-fluorinated cyclohexyl analogs in human liver microsomes [2]. This class-level metabolic shielding is a well-established advantage of gem-difluoro substitution on saturated carbocycles.

Metabolic Stability CYP450 Pharmacokinetics

Topological Polar Surface Area (TPSA) Parity with Non-Fluorinated Analog Ensures Drug-Likeness While Adding Fluorine Benefits

Both the target compound and its non-fluorinated analog 1-benzyl-3-cyclohexylurea share an identical computed TPSA of 41.1 Ų [1][2]. This indicates that the introduction of two fluorine atoms does not increase the polar surface area, preserving passive membrane permeability characteristics while simultaneously enhancing hydrogen-bond acceptor capacity and metabolic stability. In contrast, the introduction of a polar heteroatom (e.g., oxygen) into the cyclohexyl ring would increase TPSA, potentially reducing oral bioavailability.

TPSA Drug-Likeness Bioavailability

High-Impact Application Scenarios for 1-Benzyl-3-(4,4-difluorocyclohexyl)urea in Drug Discovery and Chemical Biology


SIRT6 Activator Lead Optimization for Inflammatory and Age-Related Diseases

The 4,4-difluorocyclohexyl urea scaffold is explicitly claimed in U.S. Patent 11,981,686 as a SIRT6-activating pharmacophore for treating inflammatory diseases [1]. Researchers developing SIRT6 agonists can procure this compound as a well-characterized building block or reference standard for structure–activity relationship (SAR) exploration. Its difluorocyclohexyl group may confer a metabolic stability advantage over non-fluorinated analogs, enabling longer residence time in cellular target-engagement assays.

IL-17 Pathway Modulator Development for Autoimmune Indications

The U.S. patent application US20230271951A1 discloses 4,4-difluorocyclohexyl derivatives as potent IL-17 modulators [2]. 1-Benzyl-3-(4,4-difluorocyclohexyl)urea serves as a key intermediate or comparator for medicinal chemistry teams synthesizing novel IL-17 modulators. Its distinct lipophilicity and HBA profile, as quantified in Section 3, make it a valuable addition to screening libraries targeting IL-17-mediated autoimmune diseases such as psoriasis and rheumatoid arthritis.

Soluble Epoxide Hydrolase (sEH) Inhibitor SAR Exploration

The urea pharmacophore is a well-established scaffold for sEH inhibition, as demonstrated by the QSAR study of cyclohexylphenylurea and benzylurea derivatives [3]. 1-Benzyl-3-(4,4-difluorocyclohexyl)urea can be incorporated into sEH inhibitor SAR panels to probe the effect of 4,4-difluoro substitution on inhibitory potency and metabolic half-life. The compound's enhanced HBA count (3 vs. 1 for non-fluorinated analog) may engage additional binding site residues identified in the CoMFA electrostatic maps.

Chemical Biology Probe for Studying Fluorine Effects on Protein-Ligand Interactions

The target compound provides a clean model system for biophysical studies (e.g., X-ray crystallography, 19F NMR, isothermal titration calorimetry) of how geminal difluorination on a cyclohexyl ring affects binding thermodynamics and kinetics. The ΔlogP (+0.1) and ΔHBA (+2) relative to 1-benzyl-3-cyclohexylurea offer quantifiable parameters for computational chemistry validation and free-energy perturbation (FEP) calculations [1][2].

Quote Request

Request a Quote for 1-Benzyl-3-(4,4-difluorocyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.